2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride
Overview
Description
Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . It functions as a norepinephrine-dopamine reuptake inhibitor .
Synthesis Analysis
There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular structure of a related compound, (S)-1- (Naphthalen-2-yl)propan-1-amine hydrochloride, is given by the InChI code: 1S/C13H15N.ClH/c1-2-13 (14)12-8-7-10-5-3-4-6-11 (10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 .
Chemical Reactions Analysis
Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are in common .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 3- (naphthalen-1-yl)propan-1-amine hydrochloride, include a molecular weight of 221.73 and a melting point of 154-156 degrees Celsius .
Scientific Research Applications
Neuroprotective Agent in Ischemic Stroke
2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Ischemic stroke is a condition caused by a blockage in the blood vessels supplying blood to the brain, leading to a lack of oxygen and nutrients. This compound has shown potential in protecting brain tissue from ischemia/reperfusion injury, which occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen .
Anti-inflammatory Properties
The compound’s ability to modulate inflammation is another significant application. Inflammation is a biological response to harmful stimuli and is a component of many neurological disorders. By attenuating inflammatory mediators, 2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride could offer therapeutic benefits for conditions characterized by excessive inflammation .
Antioxidant Role
Oxidative stress results from an imbalance between free radicals and antioxidants in the body, leading to cell and tissue damage. This compound has been shown to exhibit antioxidant properties, suggesting its use in combating oxidative stress by upregulating the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Mitochondrial Function Improvement
The compound may improve mitochondrial function, which is crucial for energy production in cells. By enhancing mitochondrial ATP levels and the activities of enzymes like Na+, K±ATPase and cytochrome c oxidase, it could help maintain cellular energy metabolism, especially in the brain where energy demand is high .
Apoptosis Inhibition
Apoptosis, or programmed cell death, is a process that can be triggered by various stressors, including ischemia2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride has been associated with a reduction in apoptotic cell death, which could be beneficial in treating diseases where apoptosis contributes to cell loss .
Modulation of Enzyme Activity
The compound has been implicated in the modulation of various enzymes that play roles in inflammation and oxidative stress. For instance, it can influence the levels of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a mediator of inflammation and cell damage .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-3-naphthalen-2-ylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN.ClH/c14-13(9-15)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCCNULZSOOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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